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Compound of Interest

Compound Name: 4-Methyl-4-heptanol

Cat. No.: B1345628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-4-heptanol (CAS No: 598-01-6), a tertiary alcohol with the molecular formula CsH1sO.
[1][2][3] The information presented herein is crucial for the identification, characterization, and
quality control of this compound in research and development settings. This document
summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines general experimental protocols, and visualizes key concepts
through diagrams.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-Methyl-4-heptanol.
While direct numerical data for NMR and a comprehensive list for IR are not fully available in
open-access resources, references to primary data sources are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
Methyl-4-heptanol, both 1H and 3C NMR data are available from sources such as
SpectraBase, although full spectral data may require a subscription.[1][4]

Table 1: *H NMR Data for 4-Methyl-4-heptanol
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Note: The chemical shifts and coupling constants are predicted based on typical values for
similar structures. Actual experimental values may vary. The broad singlet for the hydroxyl
proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: 13C NMR Data for 4-Methyl-4-heptanol

Carbon Assignment Chemical Shift (ppm)
C4 (-C-OH) Data not available
C3, C5 (-CH2z-) Data not available
C2, C6 (-CHz-) Data not available
C1, C7 (-CHs) Data not available
C4-CHs Data not available

Note: Predicted chemical shifts for tertiary alcohols would place the C4 carbon signal
significantly downfield. The other carbon signals would appear in the typical aliphatic region.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-4-heptanol exhibits characteristic absorption bands
corresponding to its functional groups. The most prominent features are the O-H and C-O
stretching vibrations.

Table 3: Principal IR Absorption Bands for 4-Methyl-4-heptanol

Wavenumber (cm™1) Intensity Vibrational Mode

~3400 Strong, Broad O-H stretch (alcohol)
2960-2870 Strong C-H stretch (alkane)

1465 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

~1150 Strong C-O stretch (tertiary alcohol)

Data sourced from the NIST WebBook.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-Methyl-4-heptanol results in characteristic
fragmentation patterns, primarily through alpha-cleavage. The molecular ion peak (M*) at m/z
130 is often weak or absent in the spectra of tertiary alcohols.

Table 4: Major Mass Spectral Peaks for 4-Methyl-4-heptanol
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m/z Relative Intensity (%) Proposed Fragment lon
115 Low [M - CHs]*

101 Moderate [M - CzHs]*

87 High [M - C3H7]* (a-cleavage)
73 Moderate [CaHo0]*

59 Moderate [CsH70]*

43 High [CsH7]*

Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 4-Methyl-4-heptanol is typically dissolved in a deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm). The *H and 3C NMR spectra are then
acquired on a high-resolution NMR spectrometer. For *H NMR, parameters such as the number
of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
For 13C NMR, proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like 4-Methyl-4-heptanol, a neat spectrum can be acquired by placing a drop
of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small
amount of the sample is placed directly on the ATR crystal. A background spectrum of the
empty accessory is first recorded and subtracted from the sample spectrum.
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Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. A dilute solution of 4-Methyl-
4-heptanol in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the
GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization
(El). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key workflows and concepts related to the spectroscopic

analysis of 4-Methyl-4-heptanol.

Spectroscopic Analysis Data Processing & Interpretation

Mass Spectrometry Mass Spectrum

Sample Preparation

4-Methyl-4-heptanol IR Spectroscopy IR Spectrum Structural Elucidation

1H & 3C NMR Spectra

NMR Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-Methyl-4-heptanol.
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Caption: Proposed mass spectral fragmentation of 4-Methyl-4-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-4-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345628#spectroscopic-data-for-4-methyl-4-
heptanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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